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molecular formula C13H15ClN2O2 B8376337 Ethyl 3-hydrazinonaphthalene-1-carboxylate hydrochloride

Ethyl 3-hydrazinonaphthalene-1-carboxylate hydrochloride

Cat. No. B8376337
M. Wt: 266.72 g/mol
InChI Key: QIZWPSGOADMTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a solution of 3-aminonaphthalene-1-carboxylic acid ethyl ester (2 g, 9.3 mmol) in conc. HCl (2 mL) was added dropwise an aqueous solution of NaNO2 (0.63 g, 9.3 mmol) at 0° C. The resulted mixture was stirred for 1 h and then treated dropwise with a solution of SnCl2.2H2O (4.2 g, 18.6 mmol) in conc. HCl (10 mL) at 0° C. The reaction mixture was stirred for 2 h at RT. precipitate was collected and washed with EtOH and Et2O to yield ethyl 3-hydrazinonaphthalene-1-carboxylate hydrochloride as a white solid (1.5 g), which was used for the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([NH2:16])[CH:7]=1)=[O:5])[CH3:2].[N:17]([O-])=O.[Na+].O.O.[Cl:23][Sn]Cl>Cl>[ClH:23].[NH:16]([C:8]1[CH:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH2:17] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=CC2=CC=CC=C12)N
Name
Quantity
0.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulted mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at RT
Duration
2 h
CUSTOM
Type
CUSTOM
Details
precipitate was collected
WASH
Type
WASH
Details
washed with EtOH and Et2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N(N)C=1C=C(C2=CC=CC=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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